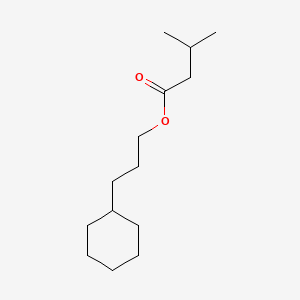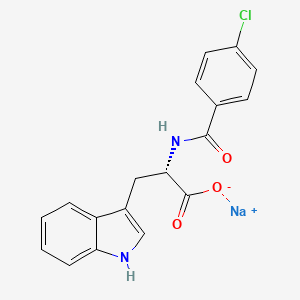
Sodium N-(4-chlorobenzoyl)-L-tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(4-chlorobenzoyl)-L-tryptophanate is a chemical compound that combines the properties of sodium, 4-chlorobenzoyl, and L-tryptophanate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chlorobenzoyl)-L-tryptophanate typically involves the reaction of 4-chlorobenzoyl chloride with L-tryptophan in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:
Preparation of Reactants: Ensuring high purity of 4-chlorobenzoyl chloride and L-tryptophan.
Reaction: Conducting the reaction in a solvent with continuous stirring and temperature control.
Purification: Using techniques like crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Sodium N-(4-chlorobenzoyl)-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium N-(4-chlorobenzoyl)-L-tryptophanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials where specific chemical properties are desired.
作用機序
The mechanism by which Sodium N-(4-chlorobenzoyl)-L-tryptophanate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The 4-chlorobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The L-tryptophanate moiety can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Sodium N-(4-chlorobenzoyl)-L-phenylalaninate
- Sodium N-(4-chlorobenzoyl)-L-tyrosinate
- Sodium N-(4-chlorobenzoyl)-L-histidinate
Uniqueness
Sodium N-(4-chlorobenzoyl)-L-tryptophanate is unique due to the presence of the L-tryptophanate moiety, which imparts specific properties related to its interaction with biological molecules. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
56116-64-4 |
|---|---|
分子式 |
C18H14ClN2NaO3 |
分子量 |
364.8 g/mol |
IUPAC名 |
sodium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C18H15ClN2O3.Na/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |
InChIキー |
OFGMOCGAPXFVHA-NTISSMGPSA-M |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


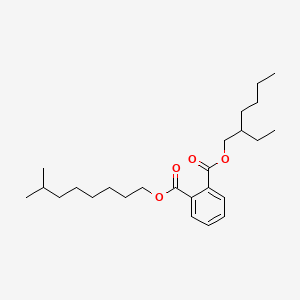

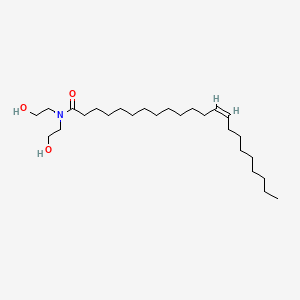
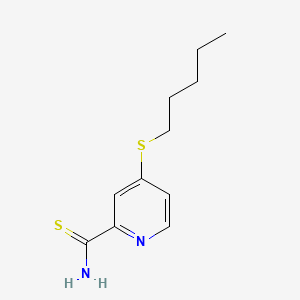

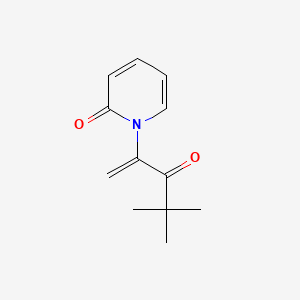

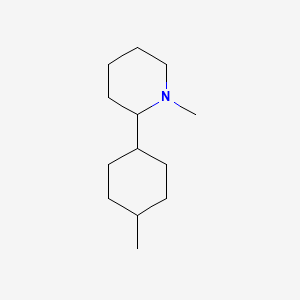
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)

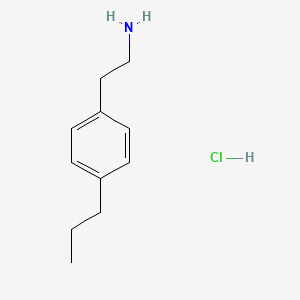
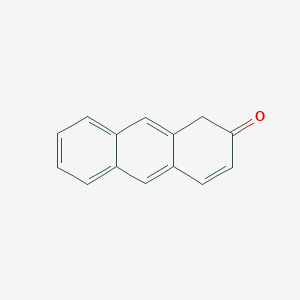
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
